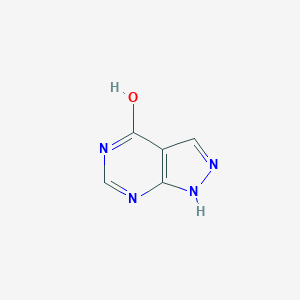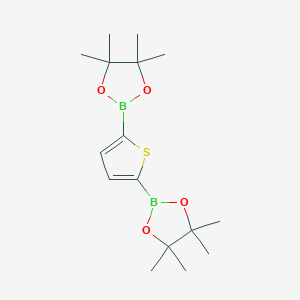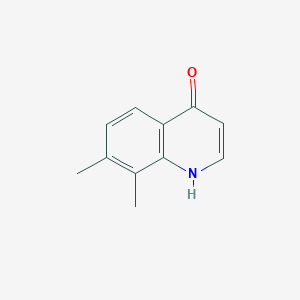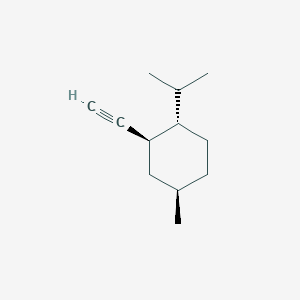
Cyclohexane, 2-ethynyl-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexane, 2-ethynyl-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)-(9CI) is a chemical compound that belongs to the family of alkynes. It is commonly known as 2-ethynyl-4-methyl-1-(1-methylethyl)cyclohexane or EMCH. This compound has been studied extensively for its potential applications in scientific research, particularly in the fields of pharmacology and biochemistry.
Aplicaciones Científicas De Investigación
EMCH has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. EMCH has also been shown to have antitumor activity, suggesting that it may have potential as an anticancer agent. Additionally, EMCH has been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain.
Mecanismo De Acción
The mechanism of action of EMCH is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. EMCH may also work by inhibiting the activity of enzymes involved in the production of reactive oxygen species, which can cause oxidative damage to cells.
Efectos Bioquímicos Y Fisiológicos
EMCH has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. EMCH has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, EMCH has been shown to protect against oxidative stress and inflammation in the brain, suggesting that it may have potential as a neuroprotective agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EMCH has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity when synthesized using the most common method. Additionally, it has been shown to have a number of potential applications in scientific research. However, there are also limitations to the use of EMCH in lab experiments. It has a relatively short half-life, which can make it difficult to study its effects over a long period of time. Additionally, it can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on EMCH. One area of research is the development of new synthetic methods for EMCH that are more efficient and have higher yields. Another area of research is the development of new applications for EMCH in scientific research, particularly in the fields of pharmacology and biochemistry. Additionally, more research is needed to fully understand the mechanism of action of EMCH and its potential as a neuroprotective agent. Finally, more research is needed to determine the safety and efficacy of EMCH in humans, particularly in the treatment of pain, inflammation, and cancer.
Métodos De Síntesis
EMCH can be synthesized using a variety of methods. The most common method involves the reaction of 2-bromo-4-methyl-1-(1-methylethyl)cyclohexene with acetylene in the presence of a palladium catalyst. This method yields EMCH with a purity of up to 99%.
Propiedades
Número CAS |
178243-92-0 |
|---|---|
Nombre del producto |
Cyclohexane, 2-ethynyl-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)-(9CI) |
Fórmula molecular |
C12H20 |
Peso molecular |
164.29 g/mol |
Nombre IUPAC |
(1S,2R,4R)-2-ethynyl-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C12H20/c1-5-11-8-10(4)6-7-12(11)9(2)3/h1,9-12H,6-8H2,2-4H3/t10-,11-,12+/m1/s1 |
Clave InChI |
XXWOLVVWZBJZHM-UTUOFQBUSA-N |
SMILES isomérico |
C[C@@H]1CC[C@H]([C@@H](C1)C#C)C(C)C |
SMILES |
CC1CCC(C(C1)C#C)C(C)C |
SMILES canónico |
CC1CCC(C(C1)C#C)C(C)C |
Sinónimos |
Cyclohexane, 2-ethynyl-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



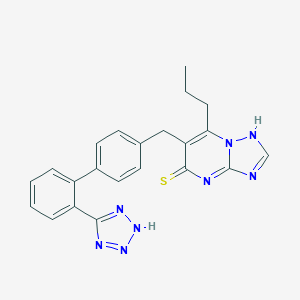
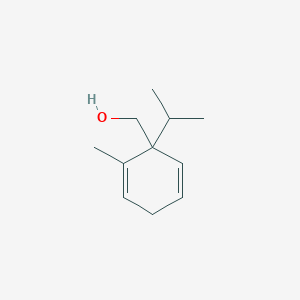
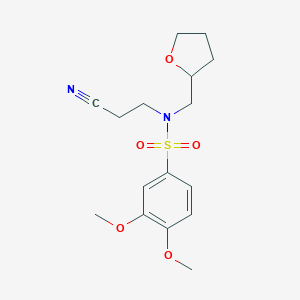
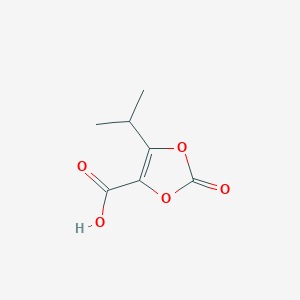
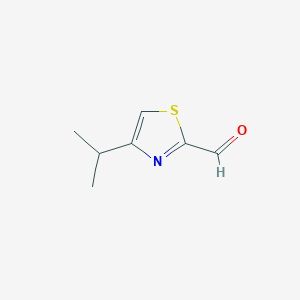
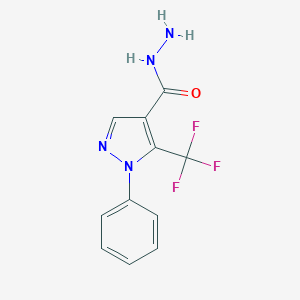
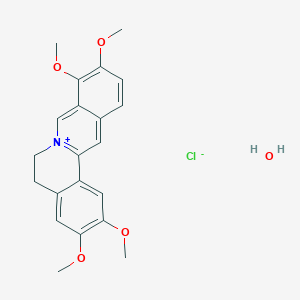
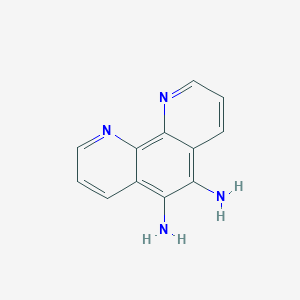
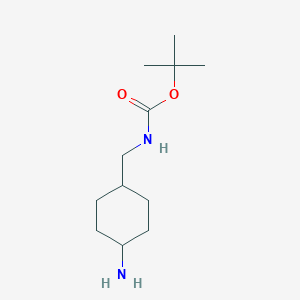
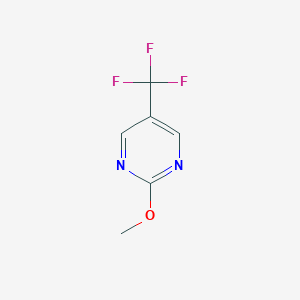
![2-[(4-methylbenzoyl)amino]propanoic Acid](/img/structure/B61709.png)
